2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
2-[1-(3-Chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-chlorophenyl substituent at position 1, a carbonyl group at position 4, and an acetamide moiety at position 3. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases and enzymes involved in nucleotide metabolism .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c14-8-2-1-3-9(4-8)19-12-10(5-17-19)13(21)18(7-16-12)6-11(15)20/h1-5,7H,6H2,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFPEGKCWJLHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the use of ultrasonic-assisted synthesis, which enhances the reaction rate and yield . The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like halogens and alkyl halides.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
While the search results do not specifically focus on the applications of "Fluorosulfuric acid, 5-methyl-2-pyridinyl ester," they do provide information on fluorosulfuric acid esters and related compounds, their production, and potential applications as intermediates in the synthesis of medicines and agrichemicals . Additionally, some results discuss the use of polymers in cosmetics .
Here's a summary of the information that can be gathered from the search results:
Fluorosulfuric Acid Esters: Synthesis and Use
- Fluorosulfuric acid esters are important intermediates for medicines and agrichemicals .
- A method for producing fluorosulfuric acid esters involves reacting alcohols with sulfuryl fluoride in the presence of a base and water, particularly in a two-phase system with a reaction solvent immiscible with water .
- Fluorosulfuric acid aromatic-ring esters can be produced with high yield under moderate reaction conditions and are suitable as intermediates for pharmaceutical and agrichemical products .
Alternative Production Methods
- Alternative methods for producing fluorosulfuric acid esters include using fluorosulfuric anhydride or going through an O—N,N-dialkylsulfamate ester or an imidazole sulfate ester derivative of alcohols . However, these methods may have drawbacks such as high cost, difficulty in obtaining materials on a large scale, increased operations, and waste .
Late-Stage Functionalization
Polymers in Cosmetics
- Polymers are widely used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and more .
- Cosmetic polymers can be synthetic, semi-synthetic, or natural, and are used in make-up, skin, and hair care .
Superacids
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other enzymes and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse pharmacological activities depending on substituent variations. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl, CF3) : Improve binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) .
- Acetamide vs. Benzamide : Acetamide derivatives generally exhibit better solubility, while benzamide analogs (e.g., ) show higher plasma protein binding due to aromaticity .
- Aryl Substituents : 3-Chlorophenyl (target compound) balances lipophilicity and steric effects, whereas 4-fluorophenyl () may enhance metabolic resistance .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a member of the pyrazolopyrimidine class, which has gained attention for its diverse biological activities. This article aims to explore its biological activity based on current research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The key steps include:
- Formation of the Pyrazolopyrimidine Core : This can be achieved by reacting hydrazines with diketones under acidic or basic conditions.
- Acylation : The core structure is then acylated with a chlorobenzoyl chloride to introduce the chlorophenyl group.
- Final Modification : Amide coupling reactions are utilized to attach the acetamide moiety.
These synthetic routes are crucial for producing compounds with specific biological activities.
Antimicrobial Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The mechanism involves disrupting bacterial cell membranes, leading to cell lysis .
Anticancer Potential
Research has highlighted the anticancer potential of pyrazolo derivatives. Compounds in this class have shown antiproliferative activity against various cancer cell lines. For example, derivatives have been reported to inhibit Aurora-A kinase activity, which plays a critical role in cancer cell proliferation .
Anti-inflammatory Effects
Some pyrazolo derivatives also exhibit anti-inflammatory properties by inhibiting nitric oxide production in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with various receptors, altering signaling pathways that lead to therapeutic effects.
Case Studies and Research Findings
A comprehensive analysis of pyrazolo derivatives has been conducted to evaluate their biological activities:
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| 7b | Antimicrobial | 0.22 | |
| Pyrazole Derivative A | Anticancer | IC50: 75 μM | |
| Pyrazole Derivative B | Anti-inflammatory | - |
These findings illustrate the diverse pharmacological profiles of pyrazolo compounds and their potential as therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
